![molecular formula C12H19NO8 B13433388 2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid](/img/structure/B13433388.png)
2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid is a complex organic compound with the molecular formula C12H19NO8 and a molecular weight of 305.28 g/mol It is often used as a reagent in the synthesis of straight-chain hydroxamates, which are compounds that act as inhibitors of Human Histone Deacetylase (HDAC) and have the potential to treat cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid is derived from Methyl 6-Aminohexanoate Hydrochloride. The synthesis involves the reaction of Methyl 6-Aminohexanoate Hydrochloride with other reagents under specific conditions to form the desired compound . The reaction conditions typically include controlled temperature and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through crystallization or chromatography to achieve the desired purity levels required for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature, pH, and solvent conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of hydroxamates and other organic compounds.
Biology: Acts as an inhibitor of Human Histone Deacetylase (HDAC), which is involved in gene expression and regulation.
Medicine: Potential therapeutic agent for treating cancer due to its HDAC inhibitory properties.
Industry: Used in the production of various bioactive molecules and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid involves its interaction with molecular targets such as Human Histone Deacetylase (HDAC). By inhibiting HDAC, the compound can alter gene expression and regulation, leading to potential therapeutic effects in cancer treatment . The pathways involved include the modulation of chromatin structure and the regulation of transcription factors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-Aminohexanoate Hydrochloride: A precursor in the synthesis of 2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid.
Straight-chain Hydroxamates: Compounds with similar HDAC inhibitory properties.
Other HDAC Inhibitors: Compounds that inhibit Human Histone Deacetylase and have potential therapeutic applications.
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer its HDAC inhibitory properties. Its ability to act as a reagent in the synthesis of hydroxamates and its potential therapeutic applications in cancer treatment make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C12H19NO8 |
|---|---|
Poids moléculaire |
305.28 g/mol |
Nom IUPAC |
2-[2-(5-carboxypentylamino)-2-oxoethyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C12H19NO8/c14-8(13-5-3-1-2-4-9(15)16)6-12(21,11(19)20)7-10(17)18/h21H,1-7H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
Clé InChI |
RBTFEUGRKODLQB-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CCNC(=O)CC(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


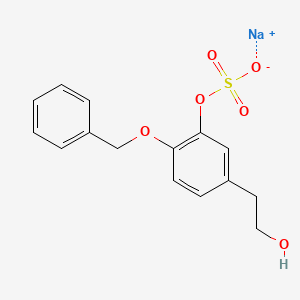
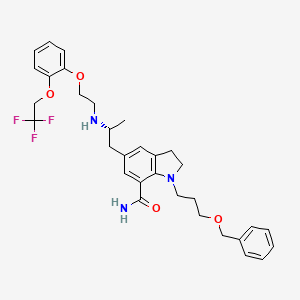
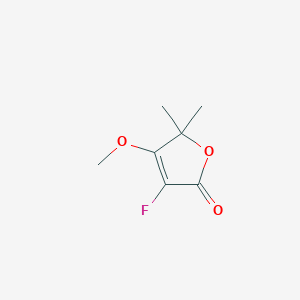
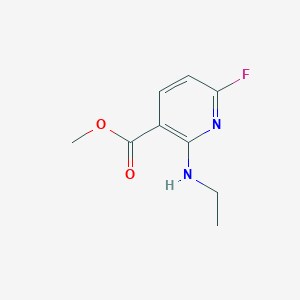
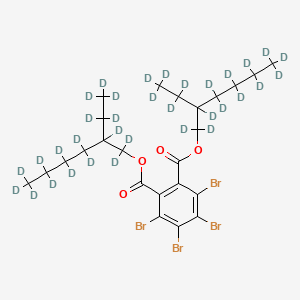
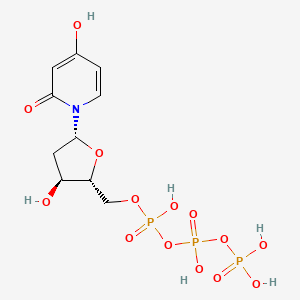

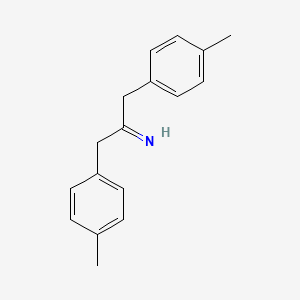
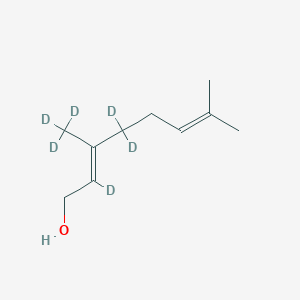
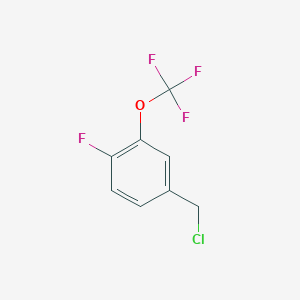

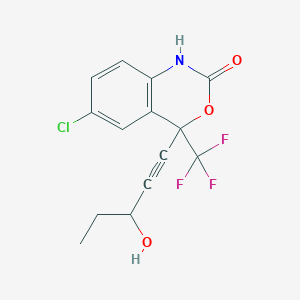
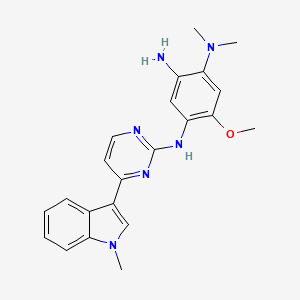
![O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)](/img/structure/B13433405.png)
